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molecular formula C13H12O5S B8340452 Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)-

Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)-

Cat. No. B8340452
M. Wt: 280.30 g/mol
InChI Key: TYHNFFWJNWIVOY-UPONEAKYSA-N
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Patent
US05952512

Procedure details

In 340 mL of methanol was suspended 20.00 g of a racemic mixture, 1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid (content 100%; trans compound 87.1%, cis compound 12.9%). To the suspension was added 11.01 g (1 equivalent) of (1S,2R)-norephedrine at room temperature (25° C.), followed by stirring for 1 hour. The resulting crystals were collected by filtration, washed with 80 mL of cold methanol, and dried over one night at room temperature under reduced pressure to afford 10.39 g of substantially pure (2S,4R)-1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid.(1S,2R)-norephedrine salt as colorless crystals [HPLC area percentage: (2R,4R):(2S,4S):(2S,4R):(2R,4S)=0%:0.7%:94.2%:4.0%].
[Compound]
Name
racemic mixture
Quantity
20 g
Type
reactant
Reaction Step One
Name
1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
(1S,2R)-norephedrine
Quantity
11.01 g
Type
reactant
Reaction Step Five
Quantity
340 mL
Type
solvent
Reaction Step Six
Name
(2S,4R)-1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[S:8][CH:7]([C:9]([OH:11])=[O:10])[CH2:6][C:5]2[CH:12]=[C:13]3[O:18][CH2:17][O:16][C:14]3=[CH:15][C:4]=2[C:3]1=[O:19]>CO>[CH3:1][C@H:2]1[S:8][C@H:7]([C:9]([OH:11])=[O:10])[CH2:6][C:5]2[CH:12]=[C:13]3[O:18][CH2:17][O:16][C:14]3=[CH:15][C:4]=2[C:3]1=[O:19]

Inputs

Step One
Name
racemic mixture
Quantity
20 g
Type
reactant
Smiles
Step Two
Name
1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C2=C(CC(S1)C(=O)O)C=C1C(=C2)OCO1)=O
Step Three
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
(1S,2R)-norephedrine
Quantity
11.01 g
Type
reactant
Smiles
Step Six
Name
Quantity
340 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with 80 mL of cold methanol
CUSTOM
Type
CUSTOM
Details
dried over one night at room temperature under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
(2S,4R)-1,2,4,5-tetrahydro-4-methyl-7,8-methylenedioxy-5-oxo-3-benzothiepin-2-carboxylic acid
Type
product
Smiles
C[C@@H]1C(C2=C(C[C@H](S1)C(=O)O)C=C1C(=C2)OCO1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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